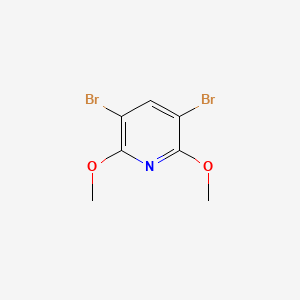

3,5-Dibromo-2,6-dimethoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dibromo-2,6-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO2. It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methoxy groups attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-dimethoxypyridine typically involves the bromination of 2,6-dimethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dibromo-2,6-dimethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, depending on the specific reaction and conditions employed .

Applications De Recherche Scientifique

3,5-Dibromo-2,6-dimethoxypyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of advanced materials, including polymers and catalysts

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-2,6-dimethoxypyridine involves its interaction with various molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its interactions with biological targets are still under investigation, with studies focusing on its potential to inhibit specific enzymes or receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dibromo-3,5-dimethoxypyridine

- 3,5-Dibromo-2,6-dimethylpyridine

- 3,5-Dibromo-2,6-dihydroxypyridine

Uniqueness

3,5-Dibromo-2,6-dimethoxypyridine is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct chemical properties and reactivity.

Activité Biologique

Overview

3,5-Dibromo-2,6-dimethoxypyridine (DBDMP) is a heterocyclic compound with the molecular formula C₇H₇Br₂N and a molecular weight of 296.95 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals.

Chemical Structure and Properties

The structure of DBDMP features two bromine substituents at the 3rd and 5th positions and two methoxy groups at the 2nd and 6th positions of the pyridine ring. This substitution pattern influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 296.95 g/mol |

| CAS Number | 16727-44-9 |

1. Anticancer Activity

Research has indicated that DBDMP exhibits significant anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation across various cell lines. The compound's mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer).

- IC50 Values :

- MCF-7: 0.09 µM

- A549: 0.03 µM

- HCT-116: 0.01 µM

These results suggest that DBDMP could serve as a lead compound for further development in anticancer therapies .

2. Enzyme Inhibition

DBDMP has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its bromine atoms enhance its ability to interact with enzyme active sites, potentially leading to significant biological effects.

- Target Enzymes : Protein tyrosine phosphatase 1B (PTP1B) has been identified as a target, with DBDMP showing promising inhibitory activity.

3. Antidiabetic Potential

Preliminary studies have suggested that DBDMP may possess antidiabetic properties by enhancing insulin signaling pathways. In vitro assays demonstrated improved glucose uptake in muscle cells treated with DBDMP.

The mechanism through which DBDMP exerts its biological effects involves several pathways:

- Binding Interactions : The compound can form stable complexes with biomolecules, influencing their activity.

- Gene Expression Modulation : DBDMP may alter gene expression profiles related to cell growth and apoptosis.

Synthetic Applications

DBDMP is not only significant for its biological activities but also as a versatile intermediate in organic synthesis:

- Suzuki-Miyaura Coupling : It serves as a substrate in cross-coupling reactions, allowing for the formation of complex aryl-substituted pyridines.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Facilitates the introduction of aryl groups via bromine substitution |

Case Studies

-

Case Study on Anticancer Activity :

- Researchers synthesized various derivatives of DBDMP and evaluated their cytotoxicity against different cancer cell lines.

- Findings indicated that certain derivatives exhibited enhanced activity compared to DBDMP itself, suggesting avenues for optimization.

-

Enzyme Inhibition Study :

- A detailed kinetic study was conducted to assess the inhibitory effects of DBDMP on PTP1B.

- Results showed competitive inhibition with an IC50 value indicating strong potential for therapeutic applications in diabetes management.

Propriétés

IUPAC Name |

3,5-dibromo-2,6-dimethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUBNSHUMRETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654774 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-44-9 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.